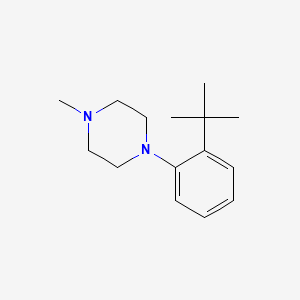![molecular formula C18H25Cl2NO3 B8457324 tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate](/img/structure/B8457324.png)
tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate
描述
tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention due to their unique structural and chemical properties. This compound is of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
准备方法
The synthesis of tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the azetidine ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl group: The tert-butyl group is introduced using tert-butyl chloroformate or a similar reagent.
Functionalization of the aromatic ring: The aromatic ring is functionalized with chloro, methoxy, and methyl groups through a series of substitution reactions.
Final coupling reaction: The final step involves coupling the functionalized aromatic ring with the azetidine ring to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity.
化学反应分析
tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Coupling reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
科学研究应用
tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate has several scientific research applications:
Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Biological Research: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
作用机制
The mechanism of action of tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate: Similar in structure but with a bromomethyl group instead of the chloroethyl group.
tert-Butyl 3-(2-chloro-1,3-thiazole-5-carbonyl)azetidine-1-carboxylate: Contains a thiazole ring instead of the aromatic ring.
tert-Butyl 3-ethynylazetidine-1-carboxylate: Contains an ethynyl group instead of the chloroethyl group.
属性
分子式 |
C18H25Cl2NO3 |
|---|---|
分子量 |
374.3 g/mol |
IUPAC 名称 |
tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C18H25Cl2NO3/c1-10-14(20)7-13(11(2)19)16(23-6)15(10)12-8-21(9-12)17(22)24-18(3,4)5/h7,11-12H,8-9H2,1-6H3 |
InChI 键 |
VHNJZNDJIVVFLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=C1C2CN(C2)C(=O)OC(C)(C)C)OC)C(C)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

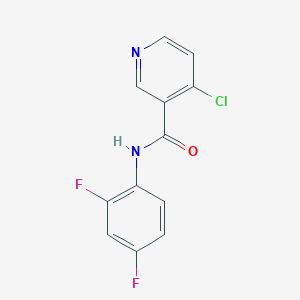
![1-Methyl-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B8457265.png)
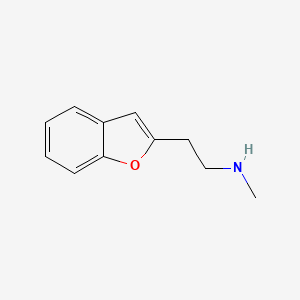
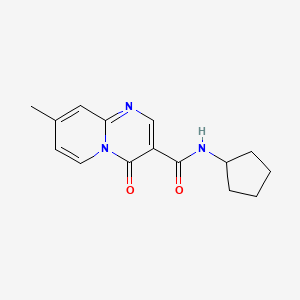

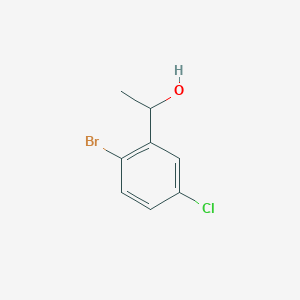

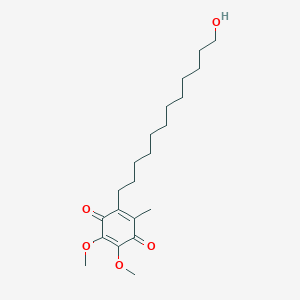
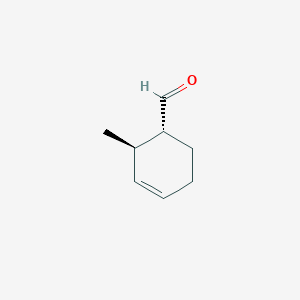


![4-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B8457317.png)
